molecular formula C6H12Cl2NPS B14718703 Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) CAS No. 22965-04-4

Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI)

Cat. No.: B14718703
CAS No.: 22965-04-4
M. Wt: 232.11 g/mol
InChI Key: BKCMEFBJAXKPNE-UHFFFAOYSA-N
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Description

Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) is a chemical compound with the molecular formula C6H12Cl2NOP It is characterized by the presence of a hexahydro-1H-azepin-1-yl group attached to a phosphonothioicdichloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) typically involves the reaction of hexahydro-1H-azepine with phosphonothioicdichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The process is optimized to maximize yield and minimize waste. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.

    Reduction: Reduction reactions can convert the compound into phosphonothioicdichloride derivatives with different functional groups.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include phosphonothioic acid derivatives, substituted phosphonothioicdichloride compounds, and various other functionalized derivatives. These products have diverse applications in different fields.

Scientific Research Applications

Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonothioic derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) can be compared with other similar compounds, such as:

    Phosphonic dichloride, (hexahydro-1H-azepin-1-yl)-(7CI): This compound has a similar structure but lacks the thio group, resulting in different chemical properties and reactivity.

    Hexahydro-1H-azepin-1-yl derivatives: These compounds share the hexahydro-1H-azepin-1-yl group but have different functional groups attached, leading to variations in their applications and effects.

Properties

CAS No.

22965-04-4

Molecular Formula

C6H12Cl2NPS

Molecular Weight

232.11 g/mol

IUPAC Name

azepan-1-yl-dichloro-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C6H12Cl2NPS/c7-10(8,11)9-5-3-1-2-4-6-9/h1-6H2

InChI Key

BKCMEFBJAXKPNE-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)P(=S)(Cl)Cl

Origin of Product

United States

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